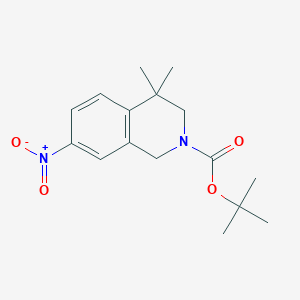
tert-Butyl 4,4-dimethyl-7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 4,4-dimethyl-7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate: is a synthetic organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a tert-butyl group, a nitro group, and a carboxylate ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4,4-dimethyl-7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. One common method involves the nitration of a suitable isoquinoline precursor followed by esterification. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the handling of reactive chemicals and the potential for hazardous by-products.
化学反応の分析
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Amino derivatives: Formed from the reduction of the nitro group.
Substituted isoquinolines: Formed from nucleophilic substitution reactions.
科学的研究の応用
Chemistry
The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activity, including antimicrobial and anticancer properties.
Medicine
The compound and its derivatives may be explored for their potential therapeutic applications, particularly in the development of new drugs.
Industry
In the industrial sector, the compound may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-Butyl 4,4-dimethyl-7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
類似化合物との比較
Similar Compounds
tert-Butyl 4,4-dimethyl-3,4-dihydroisoquinoline-2(1H)-carboxylate: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
tert-Butyl 4,4-dimethyl-7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate: Contains an amino group instead of a nitro group, leading to different chemical properties.
Uniqueness
The presence of the nitro group in tert-Butyl 4,4-dimethyl-7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate imparts unique chemical reactivity and potential biological activity, distinguishing it from similar compounds.
特性
分子式 |
C16H22N2O4 |
|---|---|
分子量 |
306.36 g/mol |
IUPAC名 |
tert-butyl 4,4-dimethyl-7-nitro-1,3-dihydroisoquinoline-2-carboxylate |
InChI |
InChI=1S/C16H22N2O4/c1-15(2,3)22-14(19)17-9-11-8-12(18(20)21)6-7-13(11)16(4,5)10-17/h6-8H,9-10H2,1-5H3 |
InChIキー |
WDLXNLZMAISUHA-UHFFFAOYSA-N |
正規SMILES |
CC1(CN(CC2=C1C=CC(=C2)[N+](=O)[O-])C(=O)OC(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3H-Indolium,2-[2-[2-chloro-3-[[1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]ethylidene]-1-cyclohexen-1-yl]ethenyl]-3,3-dimethyl-1-(4-sulfobutyl)-, inner salt](/img/structure/B12338708.png)
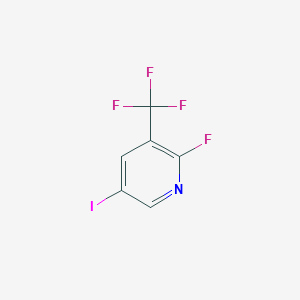

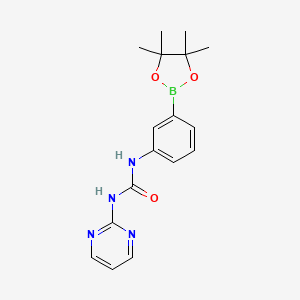
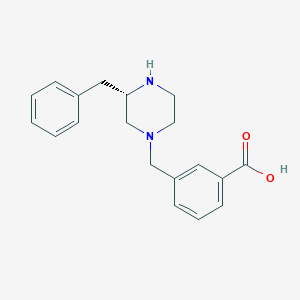
![6-Fluoroimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B12338743.png)

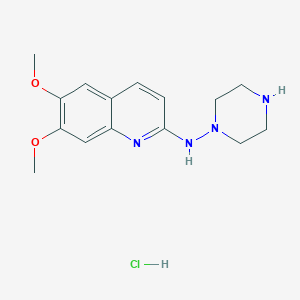
![Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-2(E)-propenoate](/img/structure/B12338770.png)
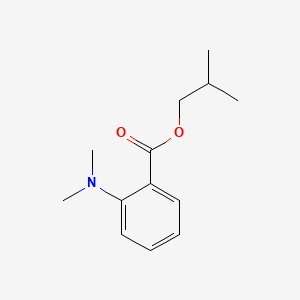
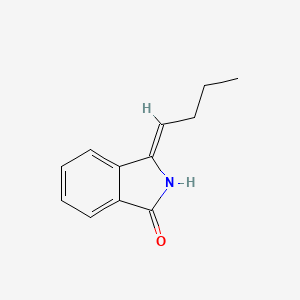


![(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B12338820.png)
